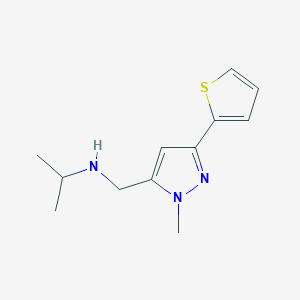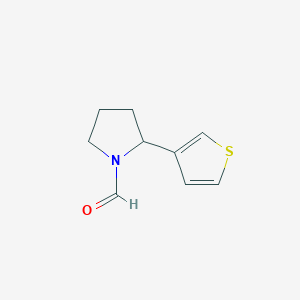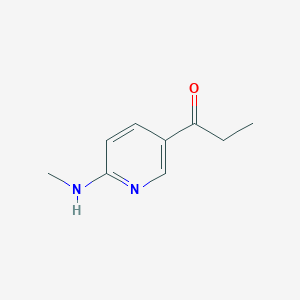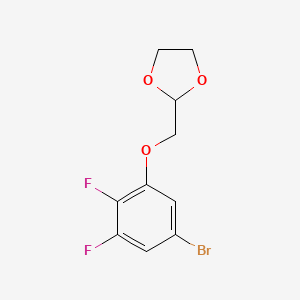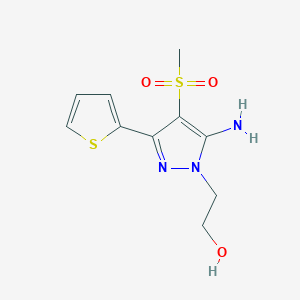
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a complex organic compound that features a pyrazole ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction.
Amination and Sulfonylation: The amino and methylsulfonyl groups are added through nucleophilic substitution and sulfonylation reactions, respectively.
Attachment of the Ethanol Group: The final step involves the attachment of the ethanol group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Amino-4-(methylsulfonyl)-3-(phenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with a phenyl group instead of a thiophene group.
2-(5-Amino-4-(methylsulfonyl)-3-(pyridyl)-1H-pyrazol-1-yl)ethanol: Contains a pyridyl group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 2-(5-Amino-4-(methylsulfonyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C10H13N3O3S2 |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-(5-amino-4-methylsulfonyl-3-thiophen-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H13N3O3S2/c1-18(15,16)9-8(7-3-2-6-17-7)12-13(4-5-14)10(9)11/h2-3,6,14H,4-5,11H2,1H3 |
Clé InChI |
XFHUKGJZWKPNAB-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N(N=C1C2=CC=CS2)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



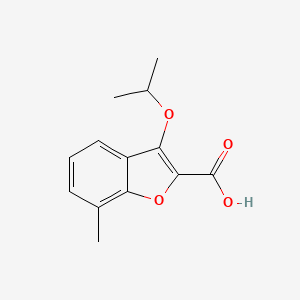
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)

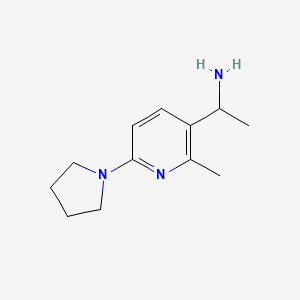
![2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B15056978.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
